Germacrone

Descripción general

Descripción

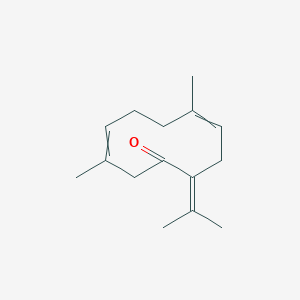

Germacrone is a complex organic compound with the molecular formula C15H22O. This compound is characterized by its unique structure, which includes a ten-membered ring and multiple double bonds. It is also known by other names such as this compound and Germacrol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Germacrone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclodecadienone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Epoxidation Reactions

Germacrone’s conjugated diene system undergoes selective epoxidation:

-

mCPBA-mediated epoxidation produces 1(10)-epoxythis compound (2) and 4,5-epoxythis compound (3) in a 4:1 ratio .

-

H₂O₂/NaOH in EtOH selectively epoxidizes the conjugated double bond of isothis compound (14) to form 9,10-epoxyisothis compound (15) with a 65% yield .

Key Data:

| Substrate | Reagent/Conditions | Product(s) | Yield |

|---|---|---|---|

| This compound (1) | mCPBA, CH₂Cl₂, 0°C | 2 (80%), 3 (20%) | 100% |

| Isothis compound | H₂O₂ (30%), NaOH (5N), EtOH | 15 | 65% |

Lewis Acid-Mediated Transformations

Lewis acids induce cyclization and rearrangement:

-

GaCl₃ treatment of 4,5-epoxythis compound (3) yields gajutsulactone A (7) (72%) and diketone 8 (18%) via spiro-intermediate formation .

-

InBr₃ opens the epoxide in 2 to form spiro-alcohols 4–5 (30% combined yield) .

Reaction Pathway:

-

3 + GaCl₃ → Cyclization → 7 (major) / 8 (minor).

-

2 + InBr₃ → Epoxide opening → 4–5 (spiro-alcohols).

Dess-Martin Oxidation

-

Spiro-alcohols 4–5 are oxidized to ketone 6 using Dess-Martin periodinane (DMP), achieving >80% yield .

LiAlH₄ Reduction

-

This compound (1) is reduced to germacrol (11) (94% yield) under LiAlH₄ in THF at −10°C .

-

Isothis compound (14) undergoes reduction to isogermacrol (16) (54% yield) under similar conditions .

Key Data:

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | LiAlH₄, THF, −10°C | 11 | 94% |

| 14 | LiAlH₄, THF, −10°C | 16 | 54% |

Structural and Conformational Insights

-

7,11-Epoxythis compound (13) exhibits three conformers in ¹H-NMR at −20°C due to its flexible 10-membered ring . Computational studies confirm this conformational flexibility influences reactivity .

Biological Relevance of Derivatives

Aplicaciones Científicas De Investigación

Cancer Treatment

Germacrone has demonstrated significant anticancer activity across various types of cancer:

- Breast Cancer : Studies have shown that this compound inhibits the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

- Liver Cancer : this compound promotes apoptosis in hepatoma cell lines (HepG2 and Bel7402) via upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors such as Bcl-2 .

- Glioma : Research indicates that this compound inhibits glioma cell proliferation by inducing G1 phase arrest and apoptosis, making it a potential therapeutic agent for brain tumors .

- Esophageal Squamous Cell Carcinoma : It has been found to inhibit cell proliferation and induce apoptosis in esophageal cancer cells .

Anti-inflammatory and Neuroprotective Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways, including NF-κB and PI3K/AKT/mTOR. These pathways are crucial in regulating inflammatory responses and cellular survival . Additionally, its neuroprotective effects have been explored in models of neurodegenerative diseases like Alzheimer's disease, where it may help mitigate oxidative stress and inflammation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent, with studies indicating its effectiveness against various pathogens, including bacteria and fungi. This property suggests potential applications in developing new antimicrobial therapies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Germacrone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Germacrone: Another stereoisomer of the compound with similar structural features.

Germacrol: A related compound with slight variations in its molecular structure.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a ten-membered ring, which imparts distinct chemical and biological properties compared to its similar compounds .

Propiedades

IUPAC Name |

3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAULGCQHVOVVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275782 | |

| Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32663-51-7, 6902-91-6 | |

| Record name | 3,7-Cyclodecadien-1-one, 3,7-dimethyl-10-(1-methylethylidene)-, (Z,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germacrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.